



# Application Notes: Diiron Nonacarbonyl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Diironnonacarbonyl	
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#### Introduction

Diiron nonacarbonyl, Fe<sub>2</sub>(CO)<sub>9</sub>, is an air-sensitive, orange crystalline solid widely utilized in organometallic chemistry and organic synthesis.[1] As a reactive source of zero-valent iron, it is often preferred over the more volatile and toxic iron pentacarbonyl, Fe(CO)<sub>5</sub>.[2] Its virtual insolubility in common organic solvents is a notable characteristic.[1] Fe<sub>2</sub>(CO)<sub>9</sub> serves as a versatile reagent for synthesizing other iron carbonyl complexes, mediating cycloaddition and coupling reactions, and acting as a precursor for advanced materials.[1][3]

#### **Key Applications**

The utility of diiron nonacarbonyl spans several key areas of organic synthesis, from the formation of carbon-carbon bonds to the synthesis of complex organometallic reagents. Its reactivity is central to cycloadditions, C-C coupling reactions, and as a precursor to other catalytically active species.

Figure 1: Key applications of diiron nonacarbonyl in organic synthesis.

#### 1. Precursor to Iron Carbonyl Complexes

Diiron nonacarbonyl is a primary starting material for various iron carbonyl complexes, such as those of the type Fe(CO)<sub>4</sub>L (where L is a Lewis base) and Fe(CO)<sub>3</sub>(diene).[1][3] These syntheses are often performed in tetrahydrofuran (THF), where Fe<sub>2</sub>(CO)<sub>9</sub> is believed to dissociate into Fe(CO)<sub>5</sub> and a reactive Fe(CO)<sub>4</sub>(THF) intermediate.[1][4] A prominent example







is the synthesis of (benzylideneacetone)iron tricarbonyl, (bda)Fe(CO)₃, a useful reagent for transferring the Fe(CO)₃ moiety to other organic substrates.[5][6]

#### 2. Cycloaddition Reactions

Fe<sub>2</sub>(CO)<sub>9</sub> is instrumental in constructing cyclic systems through various cycloaddition pathways.

- Noyori [3+2] Reaction: It facilitates the synthesis of cyclopentadienones through a formal
  [3+2] cycloaddition of dibromoketones and alkenes or alkynes.[1] The reaction proceeds via
  the formation of an oxyallyl iron(II) intermediate.
- [2+2+1] Cycloadditions (Pauson-Khand Type Reaction): While the Pauson-Khand reaction (PKR) traditionally uses cobalt catalysts, iron carbonyls, including Fe<sub>2</sub>(CO)<sub>9</sub>, can also mediate the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form cyclopentenones.[7][8]
- Synthesis of Cyclobutadiene Complexes: Fe<sub>2</sub>(CO)<sub>9</sub> reacts with 3,4-dihalocyclobutenes to produce stable (cyclobutadiene)iron tricarbonyl complexes.[1][9] This reaction provides a valuable route to the otherwise unstable cyclobutadiene ligand, allowing for further synthetic transformations.

#### 3. Carbon-Carbon Coupling Reactions

Fe<sub>2</sub>(CO)<sub>9</sub>, often in combination with other ligands, catalyzes C-C bond formation. A notable example is the allylation of zinc enolates.[3] A system comprising Fe<sub>2</sub>(CO)<sub>9</sub> and triphenylphosphine acts as a cost-effective catalyst for this transformation, providing allylated products with high diastereoselectivity, particularly in cyclic systems.[3]

#### 4. Protection of Dienes

The Fe(CO)<sub>3</sub> fragment, readily available from Fe<sub>2</sub>(CO)<sub>9</sub>, can coordinate to 1,3-dienes to form stable (diene)Fe(CO)<sub>3</sub> complexes. This serves as an effective method for protecting the diene functionality from reactions such as catalytic hydrogenation or Diels-Alder reactions. The diene can be liberated from the iron complex at a later stage using mild oxidizing agents like ceric ammonium nitrate (CAN) or trimethylamine N-oxide.



#### 5. Synthesis of Iron-Containing Nanoparticles

Diiron nonacarbonyl is used as a solid, non-volatile precursor for the synthesis of iron and iron-containing heterometallic nanoparticles.[10] Thermal decomposition of Fe<sub>2</sub>(CO)<sub>9</sub>, often in the presence of surfactants and high-boiling point solvents, yields well-defined nanoparticles with applications in catalysis and materials science.[3][10]

## **Quantitative Data Summary**

The following table summarizes representative reactions using diiron nonacarbonyl, highlighting the reaction conditions and reported yields.



Reaction Type	Substrate s	Reagent/ Catalyst	Solvent	Temperat ure	Yield	Referenc e
Cyclobutad iene Complex Synthesis	cis-3,4- Dichlorocy clobutene	Fe <sub>2</sub> (CO) <sub>9</sub> (stoich.)	Benzene	50-55 °C	45-46%	[9]
Fe(CO) <sub>3</sub> Transfer Reagent Synthesis	Benzyliden eacetone	Fe <sub>2</sub> (CO) <sub>9</sub> (stoich.)	Ether	Reflux	Good	[6]
Pauson- Khand Type Reaction (Allene)	Allene, Alkyne	Fe <sub>2</sub> (CO) <sub>9</sub> (stoich.)	Hexane	65 °C	60-80%	[8]
Allylation of Zinc Enolate	Cyclohexe none- derived Zinc Enolate, Allyl Bromide	Fe <sub>2</sub> (CO) <sub>9</sub> / PPh <sub>3</sub> (cat.)	THF	Room Temp	65-85%	[3]
Nanoparticl e Synthesis	Fe <sub>2</sub> (CO) <sub>9</sub> , Dodecylam ine (DDA)	-	ODE	180 °C	N/A	[10]

## **Experimental Protocols**

Protocol 1: Synthesis of (Cyclobutadiene)iron Tricarbonyl[9]

This protocol describes the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl to yield the stable cyclobutadiene complex.

Figure 2: Workflow for the synthesis of (cyclobutadiene)iron tricarbonyl.



#### Materials:

- cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
- Diiron nonacarbonyl (approx. 140 g, 0.385 mol)
- Anhydrous benzene (125 mL)
- Pentane
- Filtercel
- Nitrogen gas supply

#### Procedure:

- Setup: In a well-ventilated fume hood, equip a 500-mL, three-necked flask with a mechanical stirrer and a condenser topped with a T-piece for nitrogen inlet/outlet. Place the flask in an oil bath.
- Charging the Flask: Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) to the flask. Flush the system thoroughly with nitrogen.
- Initiation: Add an initial portion of diiron nonacarbonyl (25 g) to the stirred solution. Stop the nitrogen flow and heat the mixture to 50–55 °C. A rapid evolution of carbon monoxide gas will be observed.
- Incremental Addition: As the rate of gas evolution subsides (typically after ~15 minutes), add another 8 g portion of diiron nonacarbonyl. Continue these incremental additions until the conversion is complete and no more CO evolves. The total reaction time is approximately 6 hours.
- Post-Reaction: Once the reaction is complete, continue stirring at 50 °C for an additional hour.
- Workup: Cool the reaction mixture and filter it with suction through a pad of Filtercel. Caution:
   The solid residue is often pyrophoric and should be wetted with water immediately after filtration before disposal.[9]



- Extraction: Thoroughly wash the residue in the funnel with pentane until the washings are colorless.
- Purification: Combine the filtrates and remove the pentane and most of the benzene using a
  rotary evaporator. Transfer the residual liquid to a distillation apparatus and distill under
  reduced pressure to remove any remaining benzene and iron pentacarbonyl byproduct.
- Isolation: Collect the product, (cyclobutadiene)iron tricarbonyl, as a pale yellow oil by vacuum distillation (b.p. 47 °C at 3 mmHg). The expected yield is 13.8–14.4 g (45–46%).[9]

Protocol 2: Synthesis of (Benzylideneacetone)iron Tricarbonyl, (bda)Fe(CO)<sub>3</sub>[6]

This protocol describes a straightforward method for preparing (bda)Fe(CO)<sub>3</sub>, a common Fe(CO)<sub>3</sub> transfer agent.

#### Materials:

- Diiron nonacarbonyl, Fe<sub>2</sub>(CO)<sub>9</sub>
- Benzylideneacetone (bda)
- Anhydrous diethyl ether or other suitable solvent (e.g., benzene)
- Inert atmosphere setup (Schlenk line or glovebox)

#### Procedure:

- Setup: Under an inert atmosphere (e.g., nitrogen or argon), add diiron nonacarbonyl and a stoichiometric equivalent of benzylideneacetone to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Solvent Addition: Add anhydrous diethyl ether to the flask to create a slurry.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solution and the consumption of the solid Fe<sub>2</sub>(CO)<sub>9</sub>.
- Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.



 Purification: Filter the reaction mixture to remove any insoluble byproducts. Remove the solvent from the filtrate under reduced pressure. The resulting red solid can be further purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.

## **Safety Information**

Diiron nonacarbonyl is a flammable solid and is air and moisture sensitive. It should be handled under an inert atmosphere. Although non-volatile, it can be a source of highly toxic carbon monoxide upon decomposition.[11] The solid residue from reactions can be pyrophoric.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

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 To cite this document: BenchChem. [Application Notes: Diiron Nonacarbonyl in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055905#using-diiron-nonacarbonyl-in-organic-synthesis]

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